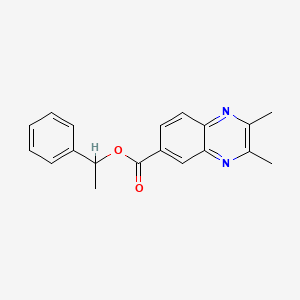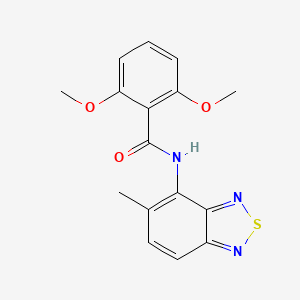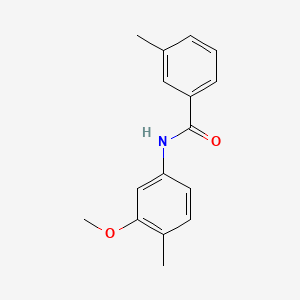![molecular formula C18H21N3O2 B4400566 (3-amino-4-methylphenyl)[3-amino-4-(4-morpholinyl)phenyl]methanone](/img/structure/B4400566.png)
(3-amino-4-methylphenyl)[3-amino-4-(4-morpholinyl)phenyl]methanone
Overview
Description
(3-amino-4-methylphenyl)[3-amino-4-(4-morpholinyl)phenyl]methanone, also known as AMPPM, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. AMPPM belongs to the class of arylalkyl ketone derivatives and has been found to exhibit a range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of (3-amino-4-methylphenyl)[3-amino-4-(4-morpholinyl)phenyl]methanone is not fully understood. However, it has been suggested that this compound may exert its therapeutic effects by inhibiting certain enzymes or signaling pathways in the body. For example, studies have shown that this compound can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects. For example, studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. Additionally, this compound has been found to inhibit the replication of hepatitis B virus by blocking the activity of viral polymerase. Furthermore, this compound has been found to exhibit anti-inflammatory effects by inhibiting the production of inflammatory mediators.
Advantages and Limitations for Lab Experiments
One of the advantages of using (3-amino-4-methylphenyl)[3-amino-4-(4-morpholinyl)phenyl]methanone in lab experiments is its relatively low toxicity. Studies have shown that this compound is well-tolerated by cells and animals at therapeutic doses. Additionally, the synthesis of this compound is relatively straightforward, making it accessible for researchers. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for research on (3-amino-4-methylphenyl)[3-amino-4-(4-morpholinyl)phenyl]methanone. One area of interest is the development of this compound-based therapies for the treatment of cancer and viral infections. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Furthermore, the development of more water-soluble derivatives of this compound may enhance its bioavailability and efficacy in therapeutic applications.
Conclusion
In conclusion, this compound is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. The synthesis method of this compound involves the reaction of 4-morpholinoaniline and 3-amino-4-methylbenzaldehyde. This compound has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-viral effects. While there are some limitations to using this compound in lab experiments, its potential therapeutic properties make it an attractive target for further research.
Scientific Research Applications
(3-amino-4-methylphenyl)[3-amino-4-(4-morpholinyl)phenyl]methanone has been found to exhibit a range of potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-viral effects. Several studies have investigated the use of this compound in the treatment of various diseases, such as cancer, hepatitis B virus infection, and inflammation.
properties
IUPAC Name |
(3-amino-4-methylphenyl)-(3-amino-4-morpholin-4-ylphenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-12-2-3-13(10-15(12)19)18(22)14-4-5-17(16(20)11-14)21-6-8-23-9-7-21/h2-5,10-11H,6-9,19-20H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REUOFEZUZBUGER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC(=C(C=C2)N3CCOCC3)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2-{3-[(2-methyl-8-quinolinyl)oxy]propoxy}phenyl)methanol](/img/structure/B4400485.png)
![1-{3-[2-(benzyloxy)phenoxy]propyl}-4-methylpiperazine hydrochloride](/img/structure/B4400493.png)
![N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]butanamide](/img/structure/B4400498.png)

![2,6-dimethyl-4-[2-(2-propoxyphenoxy)ethyl]morpholine hydrochloride](/img/structure/B4400520.png)

![N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-(3-methoxyphenyl)glycinamide](/img/structure/B4400541.png)
![5-[(1,3-benzodioxol-5-yloxy)acetyl]-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B4400543.png)
![4-[4-(8-quinolinyloxy)butoxy]benzaldehyde](/img/structure/B4400548.png)
![[3-(3-butoxyphenoxy)propyl]dimethylamine hydrochloride](/img/structure/B4400557.png)

![N-[4-(4-acetyl-1-piperazinyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B4400573.png)
![2-[2,6-dimethyl-4-(methylthio)phenoxy]-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide](/img/structure/B4400586.png)
![1-({[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)indoline](/img/structure/B4400594.png)